Valacyclovir hydrochloride is classified as an antiviral agent. It is a prodrug that is rapidly converted in the body to acyclovir, which is its active form. The compound is derived from the esterification of acyclovir with L-valine. Valacyclovir hydrochloride has been shown to be effective against herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus .
The synthesis of valacyclovir hydrochloride involves several key steps:
The process has been optimized to increase yield and purity while minimizing impurities through careful control of reaction conditions such as temperature and pH .
Valacyclovir hydrochloride has the molecular formula and a molecular weight of approximately 324.34 g/mol. The structure features:
The three-dimensional conformation of valacyclovir hydrochloride can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.
Valacyclovir hydrochloride participates in several chemical reactions:
Valacyclovir acts by inhibiting viral DNA synthesis. Once converted to acyclovir, it competes with deoxyguanosine triphosphate for incorporation into viral DNA by the viral DNA polymerase enzyme. This incorporation leads to premature termination of the viral DNA chain, effectively halting viral replication . The selective action against viral cells minimizes toxicity to human cells.
Valacyclovir hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Valacyclovir hydrochloride is widely used in clinical settings for:
Valacyclovir hydrochloride (C₁₃H₂₀N₆O₄·HCl) is a crystalline prodrug derived from the covalent conjugation of the antiviral agent acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) with the amino acid L-valine via an ester linkage [3] [10]. This ester bond forms at the 5' hydroxyl group of acyclovir’s acyclic side chain, resulting in a molecular weight of 360.80 g/mol for the hydrochloride salt [10]. The L-valine moiety is critical for substrate recognition by peptide transporters (e.g., PEPT1), facilitating intestinal absorption [3] [9]. Crystallographic studies reveal that valacyclovir adopts a conformation where the valyl side chain extends perpendicularly to the purine ring, optimizing interactions with hydrolytic enzymes [1]. Key physicochemical properties include:
Table 1: Molecular Properties of Valacyclovir Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₀N₆O₄·HCl |
Molecular Weight | 360.80 g/mol |
Ester Bond Position | 5'-OH of acyclovir side chain |
Amino Acid Moiety | L-valine (natural isomer) |
Water Solubility | >100 mg/mL (25°C) |
The bioactivation of valacyclovir occurs via enzymatic hydrolysis of its ester bond, primarily mediated by human valacyclovirase (VACVase), a serine hydrolase expressed in the liver and intestinal epithelium [1]. This enzyme belongs to the α/β hydrolase-fold superfamily and exhibits strict substrate specificity for α-amino acid esters due to:
Fig. 1: Activation PathwayValacyclovir → (VACVase) → Acyclovir + L-Valine
Valacyclovir’s prodrug design overcomes acyclovir’s poor oral bioavailability through enhanced absorption and metabolic conversion:
Absorption Efficiency
Pharmacokinetic Parameters
Table 2: Key Pharmacokinetic Metrics
Parameter | Valacyclovir (1g oral) | Acyclovir (800mg oral) | Acyclovir (IV) |
---|---|---|---|
Cₘₐₓ (μM) | 18.8 ± 7 | 4.5 ± 1.2 | 40.2 ± 9.8 |
AUC₀₋ₜ (μM·min) | 4,106 ± 1,519 | 600 ± 180 | 6,420 ± 1,950 |
Tₘₐₓ (h) | 1.5–2.0 | 1.5–2.5 | 1.0 (infusion end) |
Half-life (h) | 2.5–3.3* | 2.5–3.0 | 2.5–3.3 |
*Reflects acyclovir half-life post-conversion [4] [10].
Clinical Implications
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7